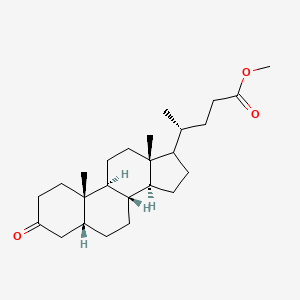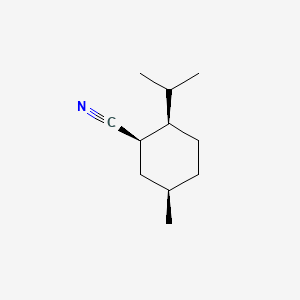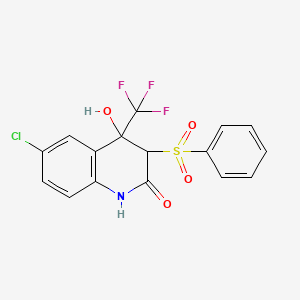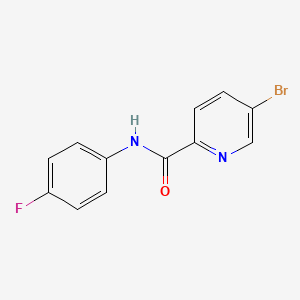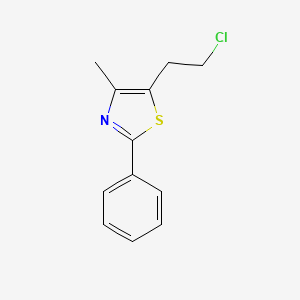
5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloroethyl group, a methyl group, and a phenyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and a haloketone. For instance, the reaction between 2-chloroethyl methyl ketone and thiobenzamide under acidic conditions can yield the desired thiazole compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The thiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Chloroethyl)-2-phenyl-1,3-thiazole: Lacks the methyl group at the 4-position.
4-Methyl-2-phenyl-1,3-thiazole: Lacks the chloroethyl group.
2-Phenyl-1,3-thiazole: Lacks both the chloroethyl and methyl groups.
Uniqueness
5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to the presence of both the chloroethyl and methyl groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H12ClNS |
|---|---|
Molekulargewicht |
237.75 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-4-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CCKKAHCIAYAMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
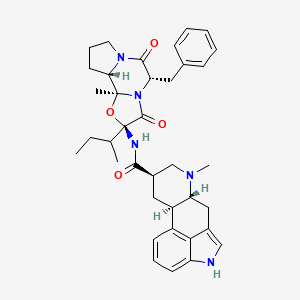
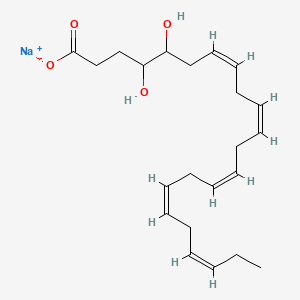
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)
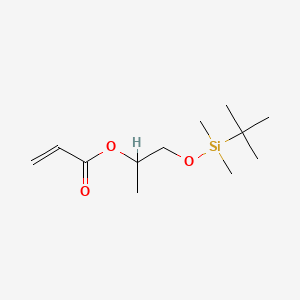
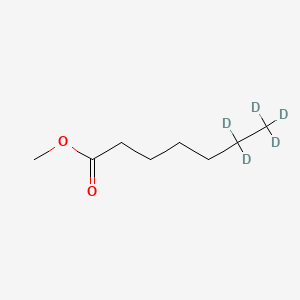
![(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13845013.png)
